5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a methylpiperidinyl group, and an oxadiazole-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 2,4-dichlorophenyl group using appropriate reagents and conditions.
Attachment of the Methylpiperidinyl Group: The final step involves the alkylation of the oxadiazole ring with a 4-methylpiperidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is explored for its use in the development of new materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole-thione ring is particularly noteworthy for its potential reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H17Cl2N3OS |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H17Cl2N3OS/c1-10-4-6-19(7-5-10)9-20-15(22)21-14(18-20)12-3-2-11(16)8-13(12)17/h2-3,8,10H,4-7,9H2,1H3 |
InChI Key |
GZZSNZZXZYFQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN2C(=S)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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